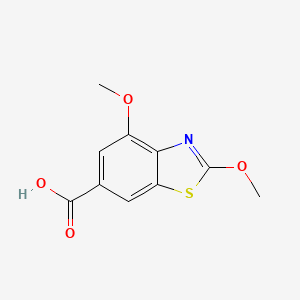
2,4-Dimethoxy-6-benzothiazolecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-6-benzothiazolecarboxylic acid is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds have been extensively studied due to their significant pharmaceutical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-benzothiazolecarboxylic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes or acids, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 2,4-dimethoxybenzoic acid under acidic conditions to form the desired benzothiazole derivative .
Industrial Production Methods: Industrial production methods often utilize green chemistry principles to minimize environmental impact. This includes using environmentally benign solvents and catalysts, as well as optimizing reaction conditions to increase yield and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethoxy-6-benzothiazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiazole derivatives .
Applications De Recherche Scientifique
2,4-Dimethoxy-6-benzothiazolecarboxylic acid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-6-benzothiazolecarboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can inhibit specific enzymes and proteins, disrupting cellular processes.
Pathways Involved: It may interfere with signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
2,4-Dimethoxybenzoic acid: Another precursor used in the synthesis of 2,4-Dimethoxy-6-benzothiazolecarboxylic acid.
Uniqueness: this compound stands out due to its unique combination of methoxy groups and a carboxylic acid functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H9NO4S |
|---|---|
Poids moléculaire |
239.25 g/mol |
Nom IUPAC |
2,4-dimethoxy-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C10H9NO4S/c1-14-6-3-5(9(12)13)4-7-8(6)11-10(15-2)16-7/h3-4H,1-2H3,(H,12,13) |
Clé InChI |
GXMZOTMOCHDBSC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC(=C1)C(=O)O)SC(=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


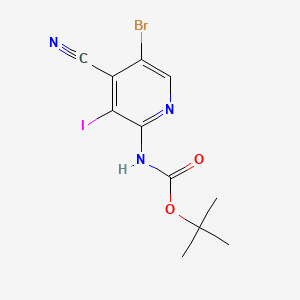
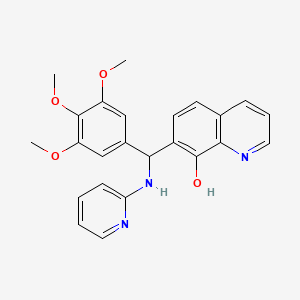


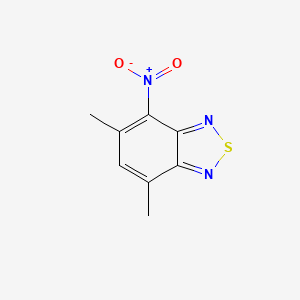
![tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B13929292.png)
![4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide](/img/structure/B13929293.png)

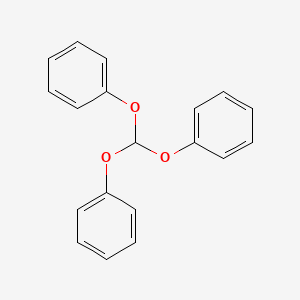

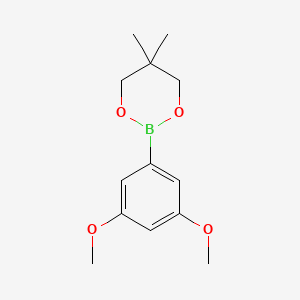
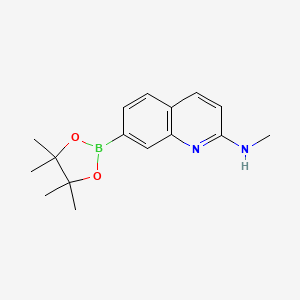

![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)
